4-(Allyloxy)benzohydrazide
CAS No.: 90480-14-1
Cat. No.: VC2017813
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90480-14-1 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 4-prop-2-enoxybenzohydrazide |
| Standard InChI | InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |
| Standard InChI Key | OEWQNCITKNGNRN-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC=C(C=C1)C(=O)NN |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C(=O)NN |
Introduction
Synthesis and Crystallization
The synthesis of 4-(Allyloxy)benzohydrazide follows a well-established two-step procedure as documented in multiple studies. The detailed synthesis process involves:
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First step: A mixture of ethyl-4-hydroxybenzoate (8.3 g, 50 mmol) and allyl bromide (6.0 g, 50 mmol) is refluxed in acetone (100 ml) for 20 hours over anhydrous potassium carbonate (13.8 g, 100 mmol). After this period, the filtrate is collected and the solvent is removed in vacuo .
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Second step: The resulting colorless oily mass is treated with hydrazine hydrate (5.0 g, 100 mmol) and refluxed for 10 hours in ethanol (40 ml). The reaction mixture is then left overnight, allowing colorless crystals suitable for X-ray characterization to form. These crystals are subsequently filtered and washed with ethanol .
This synthesis method produces a yield of 7.0 g (73%) with a melting point of 355-356 K . The relatively high yield indicates an efficient synthetic route, making this compound readily accessible for further studies and applications.
Spectroscopic Analysis
Spectroscopic data provides crucial insights into the structural characteristics of 4-(Allyloxy)benzohydrazide. The available spectroscopic data includes:
FT-IR Spectroscopy
FT-IR spectroscopy (KBr) reveals several characteristic absorption bands (cm⁻¹) :
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1650: ν (C=O ester)
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1621, 1575: ν (C=C)
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3328, 3280, 3183: ν (NH-NH₂)
These vibrational frequencies confirm the presence of the key functional groups in the compound, particularly the carbonyl group and the NH-NH₂ moiety that defines hydrazides.
¹H NMR Spectroscopy
¹H NMR spectroscopy (CDCl₃, 400 MHz) provides the following chemical shifts (δ) :
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7.72 (d, 2H, C-2,6, J = 8.8 Hz)
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6.94 (d, 2H, C-3,5, J = 8.8 Hz)
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7.65 (s, NH)
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4.13 (s, 2H, NH₂)
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5.42 (dq, Ha, J = 16 Hz, 1.6 Hz)
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5.32 (dq, Hb, J = 10.4 Hz, 1.2 Hz)
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6.05 (m, Hc)
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4.58 (dt, 2H, CH₂O, J = 5.2 Hz, 1.2 Hz)
The NMR data confirms the structural arrangement of the molecule, providing evidence for the aromatic ring protons, the NH and NH₂ groups of the hydrazide moiety, and the distinctive signals from the allyloxy group.
Crystal Structure
The crystal structure of 4-(Allyloxy)benzohydrazide has been thoroughly characterized through X-ray diffraction studies, revealing important details about its molecular geometry and packing arrangement.
Crystal Data
Table 1: Crystal data and structure refinement for 4-(Allyloxy)benzohydrazide
| Parameter | Value |
|---|---|
| Chemical formula | C₁₀H₁₂N₂O₂ |
| Molecular weight | 192.22 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Temperature (K) | 263 |
| a, b, c (Å) | 5.967(4), 4.092(3), 20.358(14) |
| β (°) | 93.080(18) |
| Volume (ų) | 496.3(6) |
| Z | 2 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.09 |
| Crystal size (mm) | 0.47 × 0.21 × 0.06 |
Molecular Geometry
The X-ray diffraction analysis reveals that the non-hydrogen atoms of 4-(Allyloxy)benzohydrazide are approximately coplanar, with two notable exceptions. The terminal allyl carbon atom deviates from the mean plane by 0.67(2) Å, while the terminal hydrazide nitrogen atom is displaced by 0.20(2) Å . This slight deviation from planarity at the molecule's extremities is significant for understanding its three-dimensional structure and potential interactions.
Table 2: Selected bond lengths (Å) for 4-(Allyloxy)benzohydrazide
| Bond | Length (Å) |
|---|---|
| O1—C1 | 1.234(6) |
| O2—C5 | 1.380(6) |
| O2—C8 | 1.442(7) |
| N1—N2 | 1.432(5) |
| N2—C1 | 1.352(6) |
| C1—C2 | 1.493(6) |
| C8—C9 | 1.488(8) |
| C9—C10 | 1.297(9) |
Table 3: Selected bond angles (°) for 4-(Allyloxy)benzohydrazide
| Angle | Value (°) |
|---|---|
| C5—O2—C8 | 116.8(4) |
| C1—N2—N1 | 121.0(4) |
| O1—C1—N2 | 122.1(4) |
| O1—C1—C2 | 121.8(4) |
| N2—C1—C2 | 116.1(4) |
| C6—C5—O2 | 124.3(5) |
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding Network
In the crystal, the molecules are connected through a network of hydrogen bonds. Specifically, N-H···O and N-H···N hydrogen bonds involving the carbohydrazide moieties of symmetry-related molecules form a two-dimensional network that propagates in the (001) plane . This hydrogen bonding arrangement is critical for crystal stability and may influence the compound's physical properties.
Atomic Displacement Parameters
Table 4: Atomic displacement parameters (Ų) for 4-(Allyloxy)benzohydrazide
| Atom | U₁₁ | U₂₂ | U₃₃ | U₁₂ | U₁₃ | U₂₃ |
|---|---|---|---|---|---|---|
| O1 | 0.0359(16) | 0.058(2) | 0.0565(18) | 0.0103(18) | 0.0023(12) | -0.0034(17) |
| O2 | 0.064(2) | 0.064(3) | 0.0447(18) | -0.003(2) | 0.0052(14) | -0.0052(17) |
| N1 | 0.033(2) | 0.045(3) | 0.048(2) | 0.0006(19) | 0.0049(14) | -0.0047(19) |
| N2 | 0.0352(19) | 0.048(3) | 0.0436(19) | 0.007(2) | 0.0032(14) | -0.0050(17) |
| C1 | 0.034(2) | 0.035(2) | 0.046(2) | -0.004(2) | 0.0044(16) | 0.0039(19) |
| C2 | 0.032(2) | 0.031(3) | 0.048(2) | -0.0047(19) | 0.0051(15) | 0.0019(18) |
| C3 | 0.041(2) | 0.047(3) | 0.052(3) | 0.001(2) | -0.0016(18) | 0.002(2) |
These displacement parameters provide information about the thermal motion of atoms within the crystal structure, offering insights into the relative rigidity or flexibility of different parts of the molecule.
Structural Relationships and Torsion Angles
The three-dimensional arrangement of 4-(Allyloxy)benzohydrazide is further elucidated by examining selected torsion angles that define the conformation of the molecule.
Table 5: Selected torsion angles (°) for 4-(Allyloxy)benzohydrazide
| Torsion Angle | Value (°) |
|---|---|
| N1—N2—C1—O1 | 7.3(8) |
| N1—N2—C1—C2 | -171.9(4) |
| O1—C1—C2—C3 | -0.8(7) |
| N2—C1—C2—C3 | 178.5(5) |
| O1—C1—C2—C7 | -179.7(5) |
| N2—C1—C2—C7 | -0.5(7) |
| C8—O2—C5—C6 | -1.7(8) |
| C8—O2—C5—C4 | 180.0(5) |
These torsion angles reveal that while the core of the molecule maintains approximate planarity, certain groups, particularly at the terminal positions, adopt specific conformations that deviate from the main molecular plane.
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